molecular formula C7H9NS B100755 1,3-dimethylpyridine-2(1H)-thione CAS No. 19006-66-7

1,3-dimethylpyridine-2(1H)-thione

Cat. No.: B100755
CAS No.: 19006-66-7
M. Wt: 139.22 g/mol
InChI Key: VYVCNVCQSMQCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethylpyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of pyridinethiones It is characterized by a pyridine ring with two methyl groups at positions 1 and 3, and a thione group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylpyridine-2(1H)-thione can be achieved through several methods. . The reaction conditions typically require an inert atmosphere and elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridinethiones depending on the nucleophile used.

Scientific Research Applications

1,3-dimethylpyridine-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2(1H)-imidazolinethione: Similar structure but with an imidazole ring instead of pyridine.

    1,3-Dimethyl-2(1H)-benzimidazolinethione: Contains a benzimidazole ring, offering different electronic properties.

Uniqueness

1,3-dimethylpyridine-2(1H)-thione is unique due to its specific electronic configuration and reactivity profile. The presence of the pyridine ring imparts distinct chemical properties compared to its imidazole and benzimidazole analogs, making it a valuable compound for targeted applications in various fields.

Properties

CAS No.

19006-66-7

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1,3-dimethylpyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3

InChI Key

VYVCNVCQSMQCKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CN(C1=S)C

Canonical SMILES

CC1=CC=CN(C1=S)C

Synonyms

1,3-Dimethyl-2(1H)-pyridinethione

Origin of Product

United States

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